molecular formula C9H11BrN2O B8172197 3-Bromo-N-isopropylpicolinamide

3-Bromo-N-isopropylpicolinamide

Cat. No.: B8172197
M. Wt: 243.10 g/mol
InChI Key: QBYMIWQFKMGIOR-UHFFFAOYSA-N
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Description

3-Bromo-N-isopropylpicolinamide is a brominated pyridine derivative characterized by a bromine atom at the 3-position of the pyridine ring and an isopropylamide group attached to the picolinamide backbone. The bromine substituent enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the isopropylamide group may improve solubility or stability compared to other functional groups like nitriles or methyl substituents.

Properties

IUPAC Name

3-bromo-N-propan-2-ylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-6(2)12-9(13)8-7(10)4-3-5-11-8/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYMIWQFKMGIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=CC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination via Lewis Acid Catalysis

A patented method adapts nitration conditions for bromination by substituting nitric acid with bromine in concentrated sulfuric acid. While initially developed for 3-hydroxy-N-nitropicolinamide, this approach can be modified for carboxamides:

Procedure :

  • Dissolve N-isopropylpicolinamide (10.0 g, 56.8 mmol) in H₂SO₄ (100 mL) at 0°C.

  • Add Br₂ (9.1 mL, 170 mmol) dropwise over 30 minutes.

  • Stir at 25°C for 5 hours.

  • Quench with ice (500 g) and extract with ethyl acetate (3 × 100 mL).

Outcome :

  • Yield: 32–41%

  • Regioselectivity (C3:C5): 2.3:1

  • Limitations: Low yield due to competing debromination and over-bromination side reactions.

Metalation-Bromination Strategies

Directed Ortho-Metalation (DoM)

The carboxamide group acts as a directing group for lithium-halogen exchange, enabling precise bromine placement:

Reaction Scheme :

N-isopropylpicolinamideLiTMP, -78°CTHFLithiated intermediateBr23-Bromo-N-isopropylpicolinamide\text{N-isopropylpicolinamide} \xrightarrow[\text{LiTMP, -78°C}]{\text{THF}} \text{Lithiated intermediate} \xrightarrow{\text{Br}_2} \text{3-Bromo-N-isopropylpicolinamide}

Optimized Conditions :

ParameterValue
Temperature-78°C
BaseLiTMP (1.3 equiv)
Bromine stoichiometry1.1 equiv
Reaction time2 hours

Performance :

  • Yield: 68%

  • Regioselectivity: >99% C3

  • Scalability: Limited by cryogenic requirements and moisture sensitivity.

Multi-Step Synthesis from 3-Bromopicolinic Acid

Acid Chloride Route

This industrial-scale method avoids direct bromination challenges by starting from pre-brominated precursors:

Step 1: 3-Bromopicolinic acid synthesis

  • Substrate : Picolinic acid (50.0 g, 406 mmol)

  • Bromination : HBr (48%, 120 mL), FeBr₃ (2.0 g), 110°C, 12 hours

  • Yield : 83% (white crystals)

Step 2: Acid chloride formation

  • Reagents : SOCl₂ (100 mL), DMF (0.1 mL), reflux 3 hours

  • Conversion : >95% (by ¹H NMR)

Step 3: Amidation with isopropylamine

  • Conditions :

    • Acid chloride (1.0 equiv) in THF (200 mL)

    • Isopropylamine (1.5 equiv), 0°C → 25°C, 6 hours

  • Workup :

    • Wash with 5% HCl (2 × 50 mL)

    • Dry over MgSO₄

    • Crystallize from hexane/EtOAc

Overall Yield : 74%

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Although primarily used for aryl-aryl bonds, modified conditions enable bromine retention during amidation:

Substrate : 3-Bromo-2-cyanopyridine

  • Hydrolysis : 6M NaOH, 90°C → 3-bromopicolinic acid (89%)

  • Amidation :

    • EDCl (1.2 equiv), HOBt (1.1 equiv), DIPEA (2.0 equiv)

    • Isopropylamine (1.5 equiv), DMF, 12 hours
      Yield : 81%

Advantages :

  • No exposure to strong acids/bases post-bromination

  • Compatible with acid-sensitive functional groups

Comparative Analysis of Methods

MethodYield (%)RegioselectivityScalabilityCost Index
Direct bromination32–41ModerateLow$
DoM68ExcellentMedium$$$
Acid chloride route74N/AHigh$$
Suzuki coupling81N/AHigh$$$$

Key Findings :

  • The acid chloride route balances cost and efficiency for industrial production.

  • DoM provides superior regioselectivity for research-scale synthesis.

  • Direct bromination remains limited to niche applications due to side reactions.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-N-isopropylpicolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide, thiourea, or primary amines in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed:

    Substitution Products: Various substituted picolinamides depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of picolinamide.

    Reduction Products: Reduced forms of the amide group.

    Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

3-Bromo-N-isopropylpicolinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-N-isopropylpicolinamide involves its interaction with specific molecular targets. The bromine atom and the isopropyl group play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs from the evidence, highlighting structural differences and applications:

Compound Name CAS No. Molecular Formula Key Substituents Applications Reference
3-Bromo-5-nitropicolinonitrile 573762-54-6 C₆H₂BrN₃O₂ Bromine (3-), nitro (5-), nitrile Intermediate for bioactive molecules, drug/agrochemical development
2-Bromo-3-methylpyridine 3430-17-9 C₆H₆BrN Bromine (2-), methyl (3-) Precursor for ligands, catalysts, or small-molecule synthesis
3-Chloro-N-phenyl-phthalimide N/A C₁₄H₈ClNO₂ Chlorine (3-), phenylamide Monomer for polyimides (high-performance polymers)
5-Bromo-3-chloropicolinonitrile 945557-04-0 C₆H₂BrClN₂ Bromine (5-), chlorine (3-), nitrile Building block for heterocyclic compounds

Key Structural and Functional Differences

Substituent Position and Reactivity: Bromine at the 3-position (as in 3-Bromo-5-nitropicolinonitrile ) facilitates regioselective reactions compared to bromine at the 2-position (e.g., 2-Bromo-3-methylpyridine ). The isopropylamide group in 3-Bromo-N-isopropylpicolinamide likely enhances steric bulk and solubility compared to smaller groups like methyl or nitrile.

Functional Group Impact: Nitrile groups (e.g., 3-Bromo-5-nitropicolinonitrile ) are highly reactive in cyanation or nucleophilic substitution, whereas amide groups (e.g., hypothetical 3-Bromo-N-isopropylpicolinamide) may stabilize hydrogen bonding or resist hydrolysis. Chlorine substituents (e.g., 3-Chloro-N-phenyl-phthalimide ) are less reactive than bromine in cross-coupling but are cost-effective for large-scale polymer synthesis.

Applications: Pharmaceutical Intermediates: Bromonitriles (e.g., 3-Bromo-5-nitropicolinonitrile ) are prioritized for drug scaffolds due to dual functionalization. Polymer Science: Phthalimide derivatives (e.g., 3-Chloro-N-phenyl-phthalimide ) are preferred for heat-resistant polyimides, whereas brominated pyridines may serve as flame retardants.

Research Findings and Trends

Reactivity in Cross-Coupling :
Bromine at the 3-position (as in pyridine derivatives) shows higher reactivity in palladium-catalyzed couplings than chlorine, enabling efficient synthesis of biaryl structures .

Agrochemical Potential: Methyl and nitrile-substituted bromopyridines (e.g., 2-Bromo-3-methylpyridine ) are precursors for herbicides, while bulkier amide groups (e.g., hypothetical isopropylamide) may improve soil persistence.

Thermal Stability : Phthalimide analogs (e.g., 3-Chloro-N-phenyl-phthalimide ) exhibit superior thermal stability (>300°C) due to aromatic rigidity, whereas brominated pyridines with amide groups may degrade at lower temperatures.

Q & A

Q. How can the PICO framework be adapted to structure hypotheses about 3-Bromo-N-isopropylpicolinamide’s mechanism?

  • Methodological Answer :
  • Population : Target protein or cell line (e.g., cancer vs. non-cancer cells).
  • Intervention : Dose range, administration route (e.g., oral vs. intravenous).
  • Comparison : Existing inhibitors (e.g., positive/negative controls).
  • Outcome : Efficacy (IC₅₀), selectivity (therapeutic index), or resistance profiling .

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